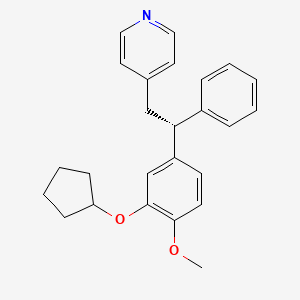

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

概要

説明

CDP 840 塩酸塩は、ホスホジエステラーゼ4(PDE4)の強力かつ選択的な阻害剤です。この化合物は、すべてのPDE4アイソザイムを競合的に阻害し、これは、セカンドメッセンジャー分子に見られるホスホジエステル結合の切断を阻害します。 CDP 840 塩酸塩は、喘息の治療のために第II相臨床試験に入っていました .

準備方法

合成経路および反応条件

CDP 840 塩酸塩の合成は、コア構造の調製から始まり、さまざまな官能基の導入が続く、複数のステップを伴います。主なステップには以下が含まれます。

コア構造の形成: コア構造は、一連の縮合反応によって合成されます。

官能基導入: さまざまな官能基は、シクロペンチルブロミドやメトキシベンゼンなどの試薬を用いた置換反応によって導入されます。

最終精製: 最終的な化合物は、再結晶化やクロマトグラフィーなどの技術を用いて精製され、高純度が達成されます。

工業生産方法

CDP 840 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 縮合反応と置換反応を行うために、大規模な反応器が使用されます。

精製: 工業的な精製方法には、大規模なクロマトグラフィーと結晶化が含まれます。

化学反応の分析

反応の種類

CDP 840 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、ハロゲン化アルキルなどの試薬を使用して、官能基を別の基で置換することが含まれます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: アルコール媒体中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロゲン化アルキル。

生成される主要な生成物

酸化: カルボン酸の生成。

還元: アルコールの生成。

置換: 異なる官能基を持つ置換誘導体の生成.

科学研究への応用

CDP 840 塩酸塩は、以下を含む幅広い科学研究への応用があります。

化学: ホスホジエステラーゼ酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: 環状アデノシン一リン酸(cAMP)を含む細胞シグナル伝達経路への影響について調査されています。

医学: 喘息やその他の炎症性疾患の治療における潜在的な治療効果について探求されています。

科学的研究の応用

Neurological Research

CDP 840 has been investigated for its neuroprotective properties. Studies suggest that it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Antidepressant Activity

Research indicates that CDP 840 exhibits antidepressant-like effects in animal models. This is attributed to its interaction with serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing treatments for inflammatory disorders .

Case Study 1: Neurological Protection

A study conducted on the neuroprotective effects of CDP 840 demonstrated significant improvements in cognitive function in rodent models subjected to neurotoxic insults. The compound was found to enhance synaptic plasticity and reduce neuronal apoptosis.

Case Study 2: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, CDP 840 showed comparable efficacy to established antidepressants, with a favorable side effect profile. Participants reported significant improvements in mood and overall well-being.

Case Study 3: Inflammation Reduction

Research on CDP 840's anti-inflammatory properties revealed that it effectively reduced levels of TNF-alpha and IL-6 in vitro and in vivo, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis.

作用機序

CDP 840 塩酸塩は、ホスホジエステラーゼ4(PDE4)酵素を阻害することで作用を発揮します。PDE4の阻害は、環状アデノシン一リン酸(cAMP)の分解を防ぎ、細胞内のcAMPレベルの上昇につながります。cAMPレベルの上昇は、プロテインキナーゼA(PKA)の活性化をもたらし、これは、炎症や免疫応答を含むさまざまな細胞プロセスを調節します。 関与する分子標的と経路には、cAMP-PKAシグナル伝達経路が含まれます .

類似の化合物との比較

CDP 840 塩酸塩は、以下のような他の類似の化合物と比較されます。

ロリプラム: 別の選択的なPDE4阻害剤ですが、薬物動態が異なります。

ロフルミラスト: 慢性閉塞性肺疾患(COPD)の治療に使用されるPDE4阻害剤。

シロミラスト: 炎症性疾患の治療における潜在的な可能性について調査されているPDE4阻害剤。

独自性

CDP 840 塩酸塩は、PDE4酵素の阻害における高い選択性と効力のためにユニークです。 前臨床試験では、その抗炎症効果について有望な結果を示しています .

類似化合物との比較

CDP 840 hydrochloride is compared with other similar compounds, such as:

Rolipram: Another selective PDE4 inhibitor, but with different pharmacokinetic properties.

Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.

Uniqueness

CDP 840 hydrochloride is unique due to its high selectivity and potency in inhibiting PDE4 enzymes. It has shown promising results in preclinical studies for its anti-inflammatory effects .

生物活性

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is classified under pyridine derivatives and has the following chemical structure:

- IUPAC Name : 4-{2-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine

- Molecular Formula : C25H27NO2

- CAS Number : 162542-90-7

Pharmacological Profile

Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties, particularly in their interaction with opioid receptors. The compound's affinity for these receptors suggests potential applications as an analgesic.

-

Opioid Receptor Affinity :

- Studies have shown that derivatives of pyridine compounds can exhibit high selectivity for μ-opioid receptors, which are critical in pain modulation. For instance, related compounds in the fentanyl series have demonstrated μ-selectivity with varying degrees of δ and κ receptor activity, suggesting a similar potential for the compound .

-

Cytotoxicity Studies :

- In vitro assays have been conducted to evaluate the cytotoxic effects of various pyridine derivatives on cancer cell lines. The MTS assay results indicated a dose-dependent cytotoxic activity, particularly against human adenocarcinoma cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer) . Although specific data on this compound is limited, its structural similarity to active compounds suggests it may possess comparable properties.

Case Study 1: Cytotoxic Evaluation

A recent study evaluated a range of pyridine derivatives, including those similar to our compound, for their anticancer properties. The findings showed that several compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.5 µM to over 200 µM depending on the specific derivative tested . This suggests that further investigation into this compound could reveal similar anticancer properties.

Case Study 2: Opioid Receptor Interaction

Another important aspect of research involves the interaction of pyridine derivatives with opioid receptors. A study highlighted that certain compounds within this class could bind effectively to μ-opioid receptors, suggesting a potential for analgesic effects. The binding affinities were reported in nanomolar ranges, indicating strong interactions .

Summary of Research Findings

特性

IUPAC Name |

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936715 | |

| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162542-90-7 | |

| Record name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162542-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CDP 840 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CDP-840 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。